molecular formula C9H10BrNO3 B3222659 Ethyl 6-bromo-5-methoxypicolinate CAS No. 1214329-41-5

Ethyl 6-bromo-5-methoxypicolinate

Cat. No.: B3222659
CAS No.: 1214329-41-5
M. Wt: 260.08 g/mol
InChI Key: KYZGARXXQCNRNK-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-methoxypicolinate: is a chemical compound with the molecular formula C9H10BrNO3 It is a derivative of picolinic acid, featuring a bromine atom at the 6th position and a methoxy group at the 5th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-bromo-5-methoxypicolinate typically involves the bromination of 5-methoxypicolinic acid followed by esterification. One common method includes:

    Bromination: 5-methoxypicolinic acid is treated with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromine atom at the 6th position.

    Esterification: The resulting 6-bromo-5-methoxypicolinic acid is then esterified using ethanol and a catalyst like sulfuric acid to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-bromo-5-methoxypicolinate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Formation of 6-substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of 5-methoxy-6-bromopicolinic acid or corresponding aldehydes.

    Reduction: Formation of this compound alcohol.

Scientific Research Applications

Ethyl 6-bromo-5-methoxypicolinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-5-methoxypicolinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions.

Comparison with Similar Compounds

Ethyl 6-bromo-5-methoxypicolinate can be compared with other similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 6-bromo-4-methoxypicolinate: Similar structure but with the methoxy group at the 4th position instead of the 5th position.

Uniqueness: this compound is unique due to the specific positioning of the bromine and methoxy groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and research applications.

Properties

IUPAC Name

ethyl 6-bromo-5-methoxypyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-3-14-9(12)6-4-5-7(13-2)8(10)11-6/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZGARXXQCNRNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C(C=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673293
Record name Ethyl 6-bromo-5-methoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214329-41-5
Record name Ethyl 6-bromo-5-methoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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